molecular formula C11H13NO5 B14655173 Glycine, N-(2,6-dimethoxybenzoyl)- CAS No. 51579-21-6

Glycine, N-(2,6-dimethoxybenzoyl)-

Cat. No.: B14655173
CAS No.: 51579-21-6
M. Wt: 239.22 g/mol
InChI Key: QVMMNMPLSVFWOW-UHFFFAOYSA-N
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Description

Glycine, N-(2,6-dimethoxybenzoyl)- is a chemical compound that combines the amino acid glycine with a 2,6-dimethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(2,6-dimethoxybenzoyl)- typically involves the acylation of glycine with 2,6-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include the use of an aprotic solvent like dimethylformamide (DMF) and are conducted at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same acylation reaction, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(2,6-dimethoxybenzoyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Glycine, N-(2,6-dimethoxybenzoyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Glycine, N-(2,6-dimethoxybenzoyl)- involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by blocking their active sites or alter receptor function by binding to specific sites . The pathways involved in its action include modulation of neurotransmitter release and inhibition of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

  • Glycine, N-(2,4-dimethoxybenzoyl)-
  • Glycine, N-(3,5-dimethoxybenzoyl)-
  • Glycine, N-(2,6-dichlorobenzoyl)-

Uniqueness

Glycine, N-(2,6-dimethoxybenzoyl)- is unique due to its specific substitution pattern on the benzoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be as effective .

Properties

CAS No.

51579-21-6

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

2-[(2,6-dimethoxybenzoyl)amino]acetic acid

InChI

InChI=1S/C11H13NO5/c1-16-7-4-3-5-8(17-2)10(7)11(15)12-6-9(13)14/h3-5H,6H2,1-2H3,(H,12,15)(H,13,14)

InChI Key

QVMMNMPLSVFWOW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCC(=O)O

Origin of Product

United States

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